molecular formula C17H17N3O2 B10913069 3,6-dimethyl-N-(1-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dimethyl-N-(1-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10913069
M. Wt: 295.34 g/mol
InChI Key: HJRSRTRTARSQQD-UHFFFAOYSA-N
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Description

3,6-DIMETHYL-N~4~-(1-PHENYLETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIMETHYL-N~4~-(1-PHENYLETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydroxylamine with β-keto esters or β-diketones under acidic or basic conditions.

    Substitution Reactions:

    Formation of the Pyridine Ring: The pyridine ring can be constructed through various methods, including cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,6-DIMETHYL-N~4~-(1-PHENYLETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

3,6-DIMETHYL-N~4~-(1-PHENYLETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Pharmacology: Research is conducted to understand its pharmacokinetics and pharmacodynamics, as well as its interactions with biological targets.

    Biology: The compound is used in studies to investigate its effects on various biological pathways and processes.

    Industry: It may be used in the development of new drugs, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of 3,6-DIMETHYL-N~4~-(1-PHENYLETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Receptor Interaction: Binding to receptors and modulating their activity.

    Signal Transduction Pathways: Affecting various signal transduction pathways to elicit a biological response.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Other compounds with the isoxazole ring structure, such as 3,5-dimethylisoxazole and 4,5-dihydroisoxazole.

    Pyridine Derivatives: Compounds with the pyridine ring, such as 2,6-dimethylpyridine and 4-phenylpyridine.

Uniqueness

3,6-DIMETHYL-N~4~-(1-PHENYLETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of the isoxazole and pyridine rings, along with the 3,6-dimethyl and N4-(1-phenylethyl) substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

3,6-dimethyl-N-(1-phenylethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H17N3O2/c1-10-9-14(15-12(3)20-22-17(15)18-10)16(21)19-11(2)13-7-5-4-6-8-13/h4-9,11H,1-3H3,(H,19,21)

InChI Key

HJRSRTRTARSQQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC(C)C3=CC=CC=C3

Origin of Product

United States

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